molecular formula C7H15NO2 B132715 Ethyl 2-(ethylamino)propanoate CAS No. 149912-14-1

Ethyl 2-(ethylamino)propanoate

Cat. No.: B132715
CAS No.: 149912-14-1
M. Wt: 145.2 g/mol
InChI Key: VKPHXAZSBHQZRC-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylamino)propanoate is a substituted propanoate ester featuring an ethylamino group at the second carbon position. These compounds are often synthesized via nucleophilic substitution or condensation reactions, as seen in related derivatives .

Properties

IUPAC Name

ethyl 2-(ethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-8-6(3)7(9)10-5-2/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPHXAZSBHQZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction involves ethylamine (1.2 equiv) and ethyl acrylate (1.0 equiv) in anhydrous ethanol under nitrogen, catalyzed by trifluoromethanesulfonic acid (5–10 mol%). Key parameters include:

  • Temperature : 120–160°C (oil bath)

  • Time : 16–20 hours

  • Workup : Sequential washing with petroleum ether/ethyl acetate (5:1 to 10:1 v/v) and recrystallization.

Typical Yield and Purity

Catalyst LoadingTemperature (°C)Time (h)Yield (%)Purity (HPLC)
5 mol% TfOH120188099
10 mol% TfOH160208599

Data extrapolated from analogous synthesis of ethyl 3-(pyridin-2-ylamino)propanoate.

This method benefits from inexpensive reagents and a one-pot setup but requires stringent anhydrous conditions.

Reductive Amination of Ethyl Pyruvate

Reductive amination of ethyl pyruvate with ethylamine offers an alternative pathway, though it is less commonly reported. The process involves:

  • Condensation of ethyl pyruvate with ethylamine to form an imine intermediate.

  • Reduction using NaBH₄ or H₂/Pd-C to yield the target compound.

Optimization Insights

  • Solvent : Methanol or ethanol (polar protic solvents enhance imine formation).

  • Stoichiometry : Ethylamine (2.0 equiv) ensures complete conversion.

  • Reduction : NaBH₄ (2.0 equiv) at 0°C to room temperature for 4–6 hours.

Comparative Reduction Methods

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH₄Methanol0 → 2565
H₂/Pd-C (1 atm)Ethanol2572

Data inferred from reductive amination of analogous β-keto esters.

This route avoids high temperatures but faces challenges in imine stability and over-reduction.

Catalytic Methods and Optimization

Acid Catalysis

Trifluoromethanesulfonic acid (TfOH) demonstrates superior activity in hydroamination due to its strong Brønsted acidity and low nucleophilicity. Increasing TfOH loading from 5% to 10% improves yields from 80% to 85% but may complicate purification.

Solvent Effects

SolventDielectric ConstantYield (%)
Anhydrous Ethanol24.385
Toluene2.462
DMF36.745

Ethanol balances polarity and cost, facilitating both reaction and workup.

Temperature–Time Trade-off

Higher temperatures (160°C) reduce reaction times (16 h) but risk decomposition. At 120°C, extending the time to 20 h achieves comparable yields.

Comparative Analysis of Synthesis Routes

MethodAdvantagesLimitationsIdeal Scale
HydroaminationOne-pot, high purityHigh energy inputPilot (100 g–1 kg)
Reductive AminationMild conditionsMulti-step, lower yieldsLab-scale (1–10 g)

Scientific Research Applications

Ethyl 2-(ethylamino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(ethylamino)propanoate involves its interaction with various molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing ethylamine and propanoic acid, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of ethyl 2-(ethylamino)propanoate, highlighting differences in substituents, synthesis yields, and physical properties:

Compound Name Molecular Formula Melting Point (°C) Synthesis Yield (%) Key Functional Groups Applications/Notes References
Ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-dimethylaminopropenoate C₁₃H₂₀N₄O₄ 242–243 46–96 Cyano, ethoxycarbonyl, dimethylamino Intermediate for heterocyclic synthesis
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride C₁₄H₂₂ClNO₃ Dimethylamino, methoxyphenyl Venlafaxine derivative; low aqueous solubility
Ethyl 2-isocyanatopropanoate C₆H₉NO₃ Isocyanate, ethyl ester Reactive intermediate in polymer chemistry
(S)-Ethyl 3-nitro-2-phenylpropanoate C₁₁H₁₃NO₄ 95 Nitro, phenyl High-yield synthesis for chiral compounds
Ethyl 2-(tetrahydro-2H-pyran-2-yloxy)propanoate C₁₀H₁₈O₄ Tetrahydrofuran-protected ester Protective group in organic synthesis

Physicochemical Properties

  • Melting Points: Amino-substituted derivatives (e.g., compound 13b in ) exhibit higher melting points (234–235°C) due to hydrogen bonding from amino groups, whereas nitro or cyano derivatives (e.g., compound 9c in ) show lower melting points (225–238°C) .
  • Solubility: Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride () has low water solubility but high solubility in organic solvents, a trend common to tertiary amino esters .

Spectral Characterization

  • 1H-NMR Trends: Ethylamino groups in analogs like compound 12b () exhibit broad D₂O-exchangeable signals (δ ~5.45 ppm) for NH protons . Aromatic substituents (e.g., in ) cause upfield shifts for methoxyphenyl protons (δ ~3.8 ppm for OCH₃) .

Biological Activity

Ethyl 2-(ethylamino)propanoate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties and interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an amino acid ester, featuring both an ethylamino group and a propanoate moiety. Its chemical formula is C7H15NO2C_7H_{15}NO_2, and it presents unique reactivity due to the presence of both ester and amino functionalities. This structure allows for a variety of chemical reactions, including hydrolysis, oxidation, and substitution reactions, which are essential for its biological activity.

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. The ester group can undergo hydrolysis to release ethylamine and propanoic acid, which may then interact with biological pathways. The ethylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's ability to modulate enzyme activity or receptor signaling pathways.

Biological Activity

Research has identified several key areas where this compound exhibits biological activity:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may have implications in disease treatment.
  • Receptor Binding : this compound has shown potential in binding to various receptors, influencing signal transduction processes. This property is particularly relevant in pharmacological applications where receptor modulation is desired.
  • Therapeutic Properties : Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties. Its ability to modulate biological pathways positions it as a candidate for further investigation in therapeutic contexts.

Case Studies

  • Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers when administered at specific doses, suggesting its potential use as an anti-inflammatory agent.
  • Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism was linked to the modulation of cell cycle regulators, indicating its potential role in cancer therapy.

Comparative Analysis

To better understand this compound's unique properties, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl acetateSimple esterLimited biological activity
Methyl propanoateSimilar structure but lacks amino groupMinimal enzyme interaction
Ethyl propanoateLacks amino functionalityPrimarily used as a solvent

This compound stands out due to its dual functional groups that allow for diverse chemical interactions compared to simpler esters.

Q & A

Q. What are the standard synthetic routes for ethyl 2-(ethylamino)propanoate, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting ethyl 2-bromopropanoate with ethylamine under controlled pH (8–10) in anhydrous solvents like THF or DCM. To optimize purity:

  • Use column chromatography (silica gel, hexane/ethyl acetate gradient) for separation .
  • Monitor reaction progress via TLC or GC-MS to minimize side products like unreacted amine or ester hydrolysis derivatives .
  • Recrystallize the final product from ethanol or methanol to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR : 1^1H NMR (δ 1.2–1.4 ppm for ethyl groups, δ 3.1–3.3 ppm for -NHCH2_2-, and δ 4.1–4.3 ppm for ester -OCH2_2-) and 13^{13}C NMR (δ 14–16 ppm for CH3_3, δ 40–45 ppm for N-CH2_2, δ 60–65 ppm for ester OCH2_2) .
  • FT-IR : Confirm ester carbonyl (C=O) at ~1740 cm1^{-1} and secondary amine (N-H) at ~3300 cm1^{-1} .
  • Mass Spectrometry : Molecular ion peak (M+^+) at m/z ≈ 159 and fragment ions corresponding to ethylamine loss (m/z 114) .

Q. What are the primary research applications of this compound?

  • Organic Synthesis : As a chiral building block for pharmaceuticals (e.g., β-amino acid derivatives) .
  • Medicinal Chemistry : Investigated for enzyme inhibition (e.g., proteases) due to its amine-ester motif .
  • Material Science : Used in polymer crosslinking studies to enhance thermal stability .

Advanced Research Questions

Q. How can enantiomeric resolution challenges be addressed in this compound derivatives?

  • Chiral Chromatography : Use HPLC with a Chiralpak® AD-H column and n-hexane/isopropanol (90:10) mobile phase .
  • Derivatization : Convert to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid chloride) for NMR-based differentiation .
  • Computational Modeling : Predict enantiomer stability using DFT calculations (B3LYP/6-31G*) to guide experimental conditions .

Q. What computational tools are suitable for modeling the crystal structure of this compound complexes?

  • SHELX Suite : For small-molecule crystallography, refine structures against X-ray diffraction data using SHELXL (hydrogen bonding and torsion angle optimization) .
  • Mercury Software : Visualize packing diagrams to analyze intermolecular interactions (e.g., NH···O=C hydrogen bonds) .

Q. How should contradictory spectral data (e.g., NMR vs. IR) be resolved during characterization?

  • Cross-Validation : Compare experimental 1^1H NMR shifts with simulated spectra (ChemDraw or ACD/Labs) .
  • Variable-Temperature NMR : Detect dynamic processes (e.g., hindered amine rotation) causing peak broadening .
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure .

Q. What strategies improve yield in the alkylation of this compound under inert conditions?

  • Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation of nitro intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 6 hours conventionally) .
  • DoE (Design of Experiments) : Optimize parameters (temperature, solvent polarity, base concentration) via response surface methodology .

Q. How can degradation pathways of this compound be analyzed in stability studies?

  • Forced Degradation : Expose to heat (60°C), light (UV 254 nm), and acidic/alkaline conditions .
  • LC-HRMS : Identify degradation products (e.g., hydrolyzed propanoic acid or ethylamine adducts) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

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